Cas no 120190-00-3 (2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane)
![2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane structure](https://ja.kuujia.com/scimg/cas/120190-00-3x500.png)
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane 化学的及び物理的性質
名前と識別子
-
- 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane
- D4 Tetra-ethyl Triethoxysilane
- 120190-00-3
- MFCD29067235
- triethoxy-[2-[2,4,6,8-tetramethyl-4,6,8-tris(2-triethoxysilylethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]ethyl]silane
- SCHEMBL112030
-
- インチ: 1S/C36H88O16Si8/c1-17-37-57(38-18-2,39-19-3)33-29-53(13)49-54(14,30-34-58(40-20-4,41-21-5)42-22-6)51-56(16,32-36-60(46-26-10,47-27-11)48-28-12)52-55(15,50-53)31-35-59(43-23-7,44-24-8)45-25-9/h17-36H2,1-16H3
- InChIKey: WSHQCIQLWZPNQZ-UHFFFAOYSA-N
- SMILES: [Si]1(C)(CC[Si](OCC)(OCC)OCC)O[Si](C)(CC[Si](OCC)(OCC)OCC)O[Si](C)(CC[Si](OCC)(OCC)OCC)O[Si](C)(CC[Si](OCC)(OCC)OCC)O1
計算された属性
- 精确分子量: 1000.42264899g/mol
- 同位素质量: 1000.42264899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 16
- 重原子数量: 60
- 回転可能化学結合数: 36
- 複雑さ: 886
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 148Ų
じっけんとくせい
- 密度みつど: 1.02±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 661.9±65.0 °C(Predicted)
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB386639-5g |
D4 Tetra-ethyl Triethoxysilane; . |
120190-00-3 | 5g |
€290.00 | 2025-02-18 | ||
abcr | AB386639-25 g |
D4 Tetra-ethyl Triethoxysilane; . |
120190-00-3 | 25 g |
€739.50 | 2023-07-19 | ||
abcr | AB386639-5 g |
D4 Tetra-ethyl Triethoxysilane; . |
120190-00-3 | 5 g |
€290.00 | 2023-07-19 | ||
abcr | AB386639-25g |
D4 Tetra-ethyl Triethoxysilane; . |
120190-00-3 | 25g |
€739.50 | 2025-02-18 | ||
abcr | AB386639-10g |
D4 Tetra-ethyl Triethoxysilane; . |
120190-00-3 | 10g |
€448.00 | 2025-02-18 | ||
abcr | AB386639-10 g |
D4 Tetra-ethyl Triethoxysilane; . |
120190-00-3 | 10 g |
€448.00 | 2023-07-19 |
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxaneに関する追加情報
Compound CAS No. 120190-00-3: 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane
The compound with CAS No. 120190-00-3, known as 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane, is a highly specialized organosilicon compound. This compound belongs to the class of cyclotetrasiloxanes and is characterized by its unique structure and functional groups. The molecule consists of a cyclotetrasiloxane ring with methyl groups at positions 2, 4, 6, and 8. Additionally, each of these positions is substituted with a triethoxysilyl ethyl group. This combination of functional groups makes the compound highly versatile and valuable in various applications.
Cyclotetrasiloxanes are known for their stability and reactivity due to the presence of silicon-oxygen bonds. The triethoxysilyl groups in this compound are particularly reactive and can undergo hydrolysis under certain conditions to form silanol groups (-SiOH). These silanol groups can further condense to form siloxane bonds (-Si-O-Si-), making this compound ideal for use in crosslinking reactions. This property has led to its application in the synthesis of advanced polymers and materials with tailored mechanical and thermal properties.
Recent studies have highlighted the potential of organosilicon compounds like this one in the field of materials science. Researchers have explored their use in the development of high-performance coatings and adhesives. The ability of this compound to form strong covalent bonds through siloxane linkages makes it particularly suitable for applications requiring high durability and resistance to environmental factors such as moisture and temperature fluctuations.
In addition to its role in polymer synthesis, this compound has also found applications in the electronics industry. The triethoxysilyl groups enable the formation of thin films on various substrates through sol-gel processes. These films exhibit excellent dielectric properties and are being investigated for use in advanced electronic devices such as capacitors and sensors.
The synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane involves a multi-step process that typically begins with the preparation of the cyclotetrasiloxane core. This is followed by substitution reactions to introduce the methyl and triethoxysilyl ethyl groups at specific positions on the ring. The precise control over these substitution reactions is crucial to ensure the desired stereochemistry and functionality of the final product.
From a sustainability perspective, researchers have been exploring ways to optimize the synthesis process of this compound to minimize waste and energy consumption. Green chemistry principles are being applied to develop more efficient catalysts and reaction conditions that reduce environmental impact while maintaining product quality.
The unique combination of properties exhibited by CAS No. 120190-00-3 makes it a valuable component in various industrial applications. Its ability to form strong covalent bonds through siloxane linkages contributes to its use in advanced materials such as high-performance polymers and electronic devices. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in modern material science.
In conclusion, 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane (CAS No. 120190-00-3) is a versatile organosilicon compound with significant potential in various fields due to its unique structure and functional groups. Its ability to undergo hydrolysis and condensation reactions makes it highly valuable for polymer synthesis and electronic applications. As ongoing research continues to explore new uses for this compound
120190-00-3 (2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(triethoxysilyl)ethyl]cyclotetrasiloxane) Related Products
- 37412-03-6(Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-)
- 112206-56-1(2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide)
- 2060056-89-3(8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one)
- 681482-50-8(4-{4-(trifluoromethoxy)phenylmethyl}piperidine)
- 869335-22-8(6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)
- 11099-34-6(COPPER METAL ALLOY-COPPER TIN)
- 1261988-89-9(4-(4-Fluorophenyl)-2-methoxyphenol)
- 5391-40-2(1,3-Diacetyl-2-imidazolidinone)
- 2172151-34-5(3-{(5-chlorofuran-2-yl)methylsulfanyl}propanoic acid)
- 33556-04-6(methyl 4-amino-2-methoxybenzoate hydrochloride)
